![molecular formula C23H17NO4 B13811121 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and substituted with methoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives. The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue . Another approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . These methods provide efficient and straightforward strategies for the synthesis of the compound.
化学反应分析
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and antioxidant activities. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, it has applications in the field of materials science, where it can be used to develop new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. It can also interact with receptors on the surface of cells, modulating cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities .
相似化合物的比较
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)quinoline and 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . While these compounds share some structural similarities, they differ in their specific functional groups and ring systems. The presence of the dioxole ring in this compound imparts unique chemical properties that distinguish it from other related compounds.
属性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2-phenyl-5H-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C23H17NO4/c1-26-17-13-11-16(12-14-17)23(15-7-3-2-4-8-15)27-20-18-9-5-6-10-19(18)24-22(25)21(20)28-23/h2-14H,1H3,(H,24,25) |
InChI 键 |
GJORGVGXBHRIKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(OC3=C(O2)C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


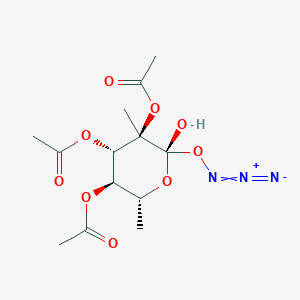
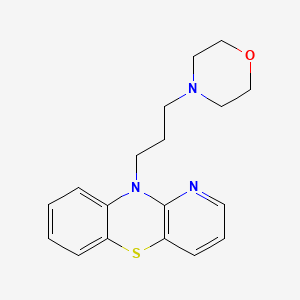
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
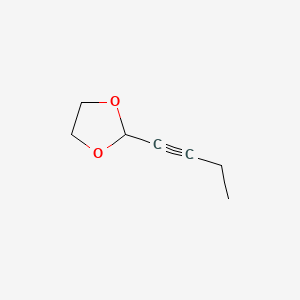
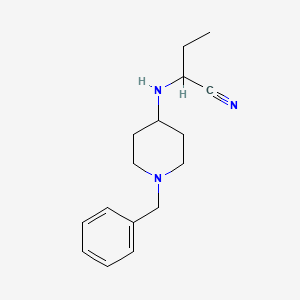
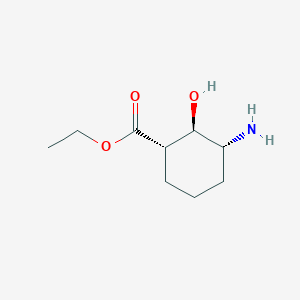
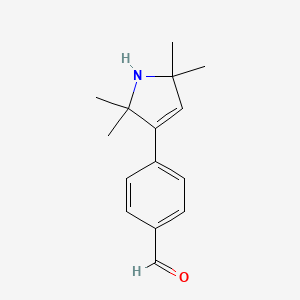
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)



